

# Spasmolytic Properties of Metamizole Sodium: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Veralgin

Cat. No.: B056037

[Get Quote](#)

## Introduction

Metamizole sodium, also known as dipyrone, is a non-opioid analgesic and antipyretic agent that has been in clinical use for decades for the management of pain and fever.[1][2] Beyond its well-established analgesic and antipyretic effects, metamizole exhibits significant spasmolytic properties, making it a valuable therapeutic option for conditions characterized by smooth muscle spasms, such as visceral pain and colic.[3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying the spasmolytic action of metamizole sodium, intended for researchers, scientists, and drug development professionals.

Metamizole is a prodrug that is rapidly hydrolyzed into its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), which are responsible for its pharmacological effects.[5] The spasmolytic action of metamizole is not attributed to a single molecular target but rather to a multimodal mechanism involving the modulation of key signaling pathways that regulate smooth muscle tone.

## Core Mechanisms of Spasmolytic Action

The relaxing effect of metamizole on smooth muscle is a complex process involving at least three primary mechanisms:

- **Inhibition of Intracellular Calcium Release:** Metamizole has been shown to interfere with the signaling pathways that lead to the release of calcium from intracellular stores, a critical step in smooth muscle contraction.

- Opening of ATP-Sensitive Potassium (KATP) Channels: By activating KATP channels in the cell membrane of smooth muscle cells, metamizole promotes potassium efflux, leading to hyperpolarization and subsequent relaxation.[3]
- Modulation of the Nitric Oxide-Cyclic Guanosine Monophosphate (NO-cGMP) Pathway: Evidence suggests that metamizole can influence the NO-cGMP signaling cascade, a key pathway involved in smooth muscle relaxation.[2]

These mechanisms collectively contribute to a reduction in the intracellular calcium concentration ( $[Ca^{2+}]_i$ ), the final common pathway for smooth muscle contraction, resulting in a spasmolytic effect.

## Quantitative Data on Spasmolytic and Related Effects

While specific IC<sub>50</sub> or EC<sub>50</sub> values for the direct spasmolytic effects of metamizole on various smooth muscle preparations are not consistently reported across the literature, the available quantitative data from in vitro and in vivo studies demonstrate its dose-dependent efficacy.

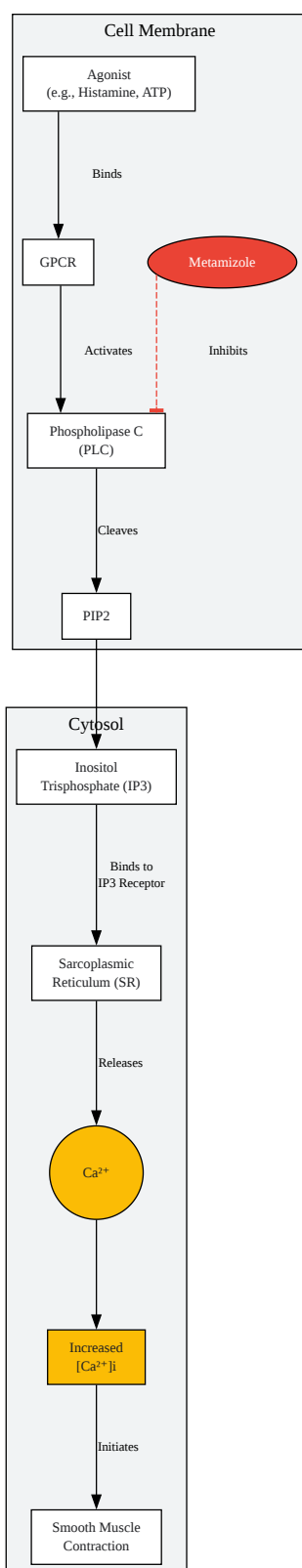
| Parameter  | Drug/Metabolite                   | Preparation                            | Agonist                                       | Value                                      | Reference |
|--|-----------------------------------|--|---|--|-----------|
| Inhibition of Contraction                          | Metamizole                        | Guinea pig tracheal smooth muscle      | Histamine (0.02 mmol/l)                       | Relaxing effect at 0.01, 0.1, 1 mmol/l     | [6]       |
| Metamizole   | Guinea pig tracheal smooth muscle | ATP (0.01 mol/l)                       | Relaxing effect at 0.01, 0.1, 1 mmol/l        | [6]  |           |
| Inhibition of Inositol Phosphate (IP) Accumulation | Metamizole (1 mmol/l)             | Guinea pig tracheal smooth muscle      | Histamine (0.02 mmol/l)                       | Significant inhibition                     | [6]       |
| Metamizole (1 mmol/l)                              | Guinea pig tracheal smooth muscle | ATP (0.01 mmol/l)                      | Significant inhibition                        | [6]  |           |
| KATP Channel Activity                              | Metamizole (3 mM)                 | Rat thoracic aorta smooth muscle cells | Induces an increase in K <sup>+</sup> current | [3]  |           |
| Analgesic Effect (In Vivo)                         | Metamizole                        | Rats (Carrageenan test)                | Carrageenan                                   | 72.3% pain reduction (250 mg/kg, 1st hour) | [7]       |
| Metamizole   | Rats (Carrageenan test)           | Carrageenan                            | 86.1% pain reduction (500 mg/kg, 1st hour)    | [7]  |           |
| Metamizole   | Rats (Scalpel incision test)      | Scalpel incision                       | 65.2% pain reduction                          | [7]  |           |

|   |                                 |                          |   |     |
|---|---------------------------------|--------------------------|---|-----|
|   |                                 |                          | (250 mg/kg,<br>1st hour)                            |     |
| Metamizole  | Rats (Scalpel<br>incision test) | Scalpel<br>incision      | 91.3% pain<br>reduction<br>(500 mg/kg,<br>1st hour) | [7] |
| Fibroblast<br>Proliferation<br>Inhibition<br>(IC50) | Metamizole                      | Rat colon<br>fibroblasts | 53.9 ± 75.9<br>µg/mL                                | [8] |
| Paracetamol   | Rat colon<br>fibroblasts        | 240.7 ± 4.1<br>µg/mL     | [8]   |     |

## Signaling Pathways and Experimental Workflows

### Inhibition of Intracellular Calcium Release via the Inositol Phosphate Pathway

Metamizole's interference with G protein-coupled receptor (GPCR) signaling is a key aspect of its spasmolytic effect. By inhibiting the accumulation of inositol phosphates, metamizole reduces the release of Ca<sup>2+</sup> from the sarcoplasmic reticulum, thereby preventing the initiation of the contractile process.[2][6]

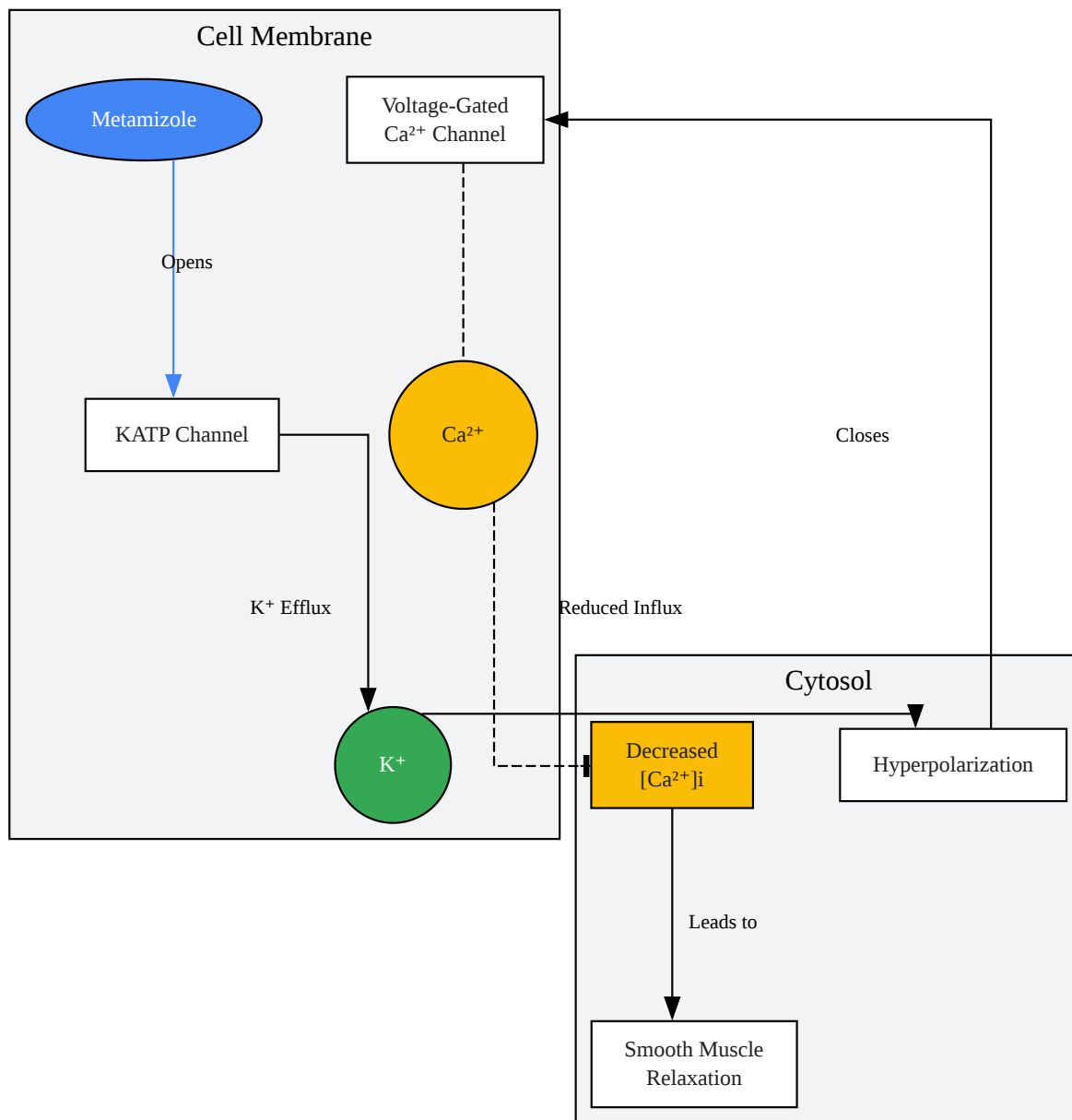


[Click to download full resolution via product page](#)

Metamizole's inhibition of the IP3 pathway.

## Opening of ATP-Sensitive Potassium (KATP) Channels

Metamizole acts as an opener of KATP channels, which are present in vascular smooth muscle.<sup>[3]</sup> The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and promoting relaxation.

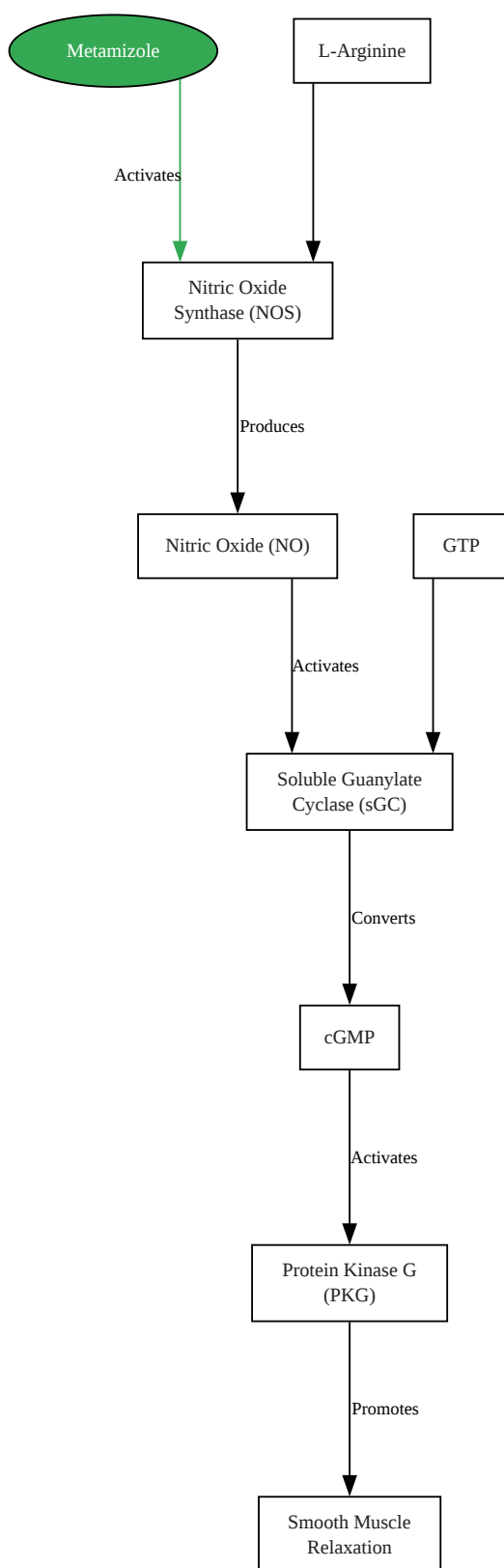


[Click to download full resolution via product page](#)

Activation of KATP channels by metamizole.

## Modulation of the Nitric Oxide-cGMP Pathway

Metamizole may also exert its spasmolytic effects through the L-arginine/NO/cGMP/K<sup>+</sup> channel pathway.<sup>[2]</sup> This involves the activation of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), ultimately resulting in smooth muscle relaxation.



[Click to download full resolution via product page](#)

Metamizole's influence on the NO-cGMP pathway.

## Experimental Protocols

### Isolated Tissue Bath Assay for Spasmolytic Activity

This standard in vitro pharmacology technique is used to assess the contractile and relaxant properties of isolated smooth muscle tissues.

#### a. Tissue Preparation (Example: Guinea Pig Ileum)

- Humanely euthanize a guinea pig and immediately excise a segment of the terminal ileum.
- Place the ileum segment in cold, oxygenated Krebs-Henseleit solution.
- Gently flush the lumen to remove contents and cut into segments of 2-3 cm.
- Tie silk threads to each end of the segments.

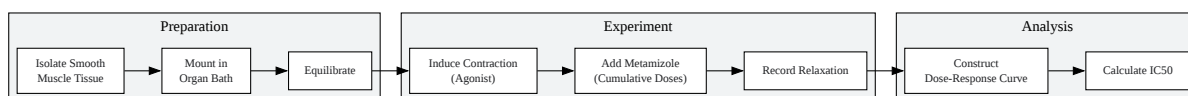
#### b. Krebs-Henseleit Solution (per liter):

- NaCl: 6.9 g
- KCl: 0.35 g
- $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ : 0.37 g
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ : 0.29 g
- $\text{KH}_2\text{PO}_4$ : 0.16 g
- $\text{NaHCO}_3$ : 2.1 g
- Glucose: 2.0 g
- Bubble with 95%  $\text{O}_2$  / 5%  $\text{CO}_2$ .

#### c. Experimental Setup and Procedure:

- Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95%  $\text{O}_2$  / 5%  $\text{CO}_2$ .

- Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
- Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
- Induce a stable contraction with a spasmogen (e.g., histamine or acetylcholine).
- Once a stable plateau is reached, add metamizole in a cumulative or non-cumulative manner at increasing concentrations.
- Record the relaxation response as a percentage of the initial agonist-induced contraction.
- Construct a concentration-response curve to determine the potency (e.g., IC<sub>50</sub>) of metamizole.



[Click to download full resolution via product page](#)

Workflow for an isolated tissue bath experiment.

## Measurement of Intracellular Calcium ([Ca<sup>2+</sup>]<sub>i</sub>)

Fluorescent Ca<sup>2+</sup> indicators are commonly used to measure changes in intracellular calcium concentration.

### a. Cell Preparation and Loading:

- Culture smooth muscle cells on glass coverslips.
- Wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).
- Load the cells with a Ca<sup>2+</sup>-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

- After incubation, wash the cells to remove excess dye.

b. Fluorescence Measurement:

- Mount the coverslip on the stage of a fluorescence microscope equipped with a ratiometric imaging system.
- Perfuse the cells with a physiological salt solution.
- Establish a baseline fluorescence ratio.
- Stimulate the cells with a contractile agonist.
- After a stable increase in  $[Ca^{2+}]_i$  is observed, introduce metamizole into the perfusion solution.
- Record the changes in the fluorescence ratio, which correspond to changes in  $[Ca^{2+}]_i$ .

c. Data Analysis:

- Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
- Convert the fluorescence ratio to  $[Ca^{2+}]_i$  using a calibration curve.
- Quantify the inhibitory effect of metamizole on the agonist-induced rise in  $[Ca^{2+}]_i$ .

## Patch-Clamp Electrophysiology for KATP Channel Activity

The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.

a. Cell Preparation:

- Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion.
- Plate the isolated cells on a glass coverslip.

**b. Recording Configuration (Whole-Cell):**

- Place the coverslip in a recording chamber on an inverted microscope.
- Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (giga-seal) with the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.

**c. Experimental Protocol:**

- Hold the cell at a specific membrane potential (e.g., -60 mV).
- Apply voltage ramps or steps to elicit K<sup>+</sup> currents.
- Establish a baseline recording of KATP channel activity.
- Perfuse the cell with a solution containing metamizole to observe its effect on channel opening.
- To confirm the specificity, a KATP channel blocker (e.g., glibenclamide) can be co-administered.

**d. Data Analysis:**

- Measure the amplitude and kinetics of the KATP currents before and after the application of metamizole.
- Construct current-voltage (I-V) curves to characterize the properties of the metamizole-activated currents.

## Conclusion

The spasmolytic properties of metamizole sodium are a result of its multifaceted interaction with key signaling pathways that regulate smooth muscle tone. Its ability to inhibit intracellular calcium release, open KATP channels, and modulate the NO-cGMP pathway collectively contributes to its efficacy in relieving conditions associated with smooth muscle spasms. The

experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of metamizole's spasmolytic action, which can aid in the development of novel and more targeted therapeutic agents. Further research is warranted to obtain more comprehensive quantitative data on its spasmolytic effects in various smooth muscle tissues.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Metamizol acts as an ATP sensitive potassium channel opener to inhibit the contracting response induced by angiotensin II but not to norepinephrine in rat thoracic aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metamizole and paracetamol — similar but not the same drugs | Krzyżak-Jankowicz | Palliative Medicine in Practice [journals.viamedica.pl]
- 5. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Airway smooth muscle relaxations induced by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of metamizole and paracetamol effects on colonic anastomosis and fibroblast activities in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spasmolytic Properties of Metamizole Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056037#spasmolytic-properties-of-metamizole-sodium]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)